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Compound of Interest

Compound Name: 3,5-Dichloropyridazine

Cat. No.: B104411 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum

chemical calculations to elucidate the molecular properties of 3,5-Dichloropyridazine. While

direct, in-depth computational studies on 3,5-Dichloropyridazine are limited in publicly

available literature, this document outlines the established theoretical methodologies and

presents illustrative data from closely related molecules. This approach provides a robust

framework for understanding and predicting the behavior of 3,5-Dichloropyridazine in various

chemical and biological contexts.

Introduction to 3,5-Dichloropyridazine
3,5-Dichloropyridazine, with the chemical formula C₄H₂Cl₂N₂, is a heterocyclic compound of

interest in pharmaceutical and agrochemical research.[1] Its chemical structure, characterized

by a pyridazine ring substituted with two chlorine atoms, makes it a versatile building block for

the synthesis of more complex molecules.[1][2] Understanding its electronic structure,

vibrational properties, and reactivity is crucial for the rational design of novel compounds with

desired biological activities. Quantum chemical calculations offer a powerful, non-experimental

approach to obtaining this fundamental information.

Theoretical and Computational Methodology
The primary method for quantum chemical calculations of molecules like 3,5-
Dichloropyridazine is Density Functional Theory (DFT).[3][4] This approach has been
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successfully applied to a variety of substituted pyridazines and other heterocyclic systems,

providing results that are in excellent agreement with experimental data.[3][5][6]

Geometry Optimization
The first step in any quantum chemical study is to determine the molecule's most stable three-

dimensional structure, known as the optimized geometry. This is typically achieved using a

gradient descent algorithm to find the minimum energy conformation on the potential energy

surface. A commonly used and reliable functional for this purpose is Becke's three-parameter

hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[3][7][8] The

choice of basis set is also critical; Pople-style basis sets such as 6-31G(d,p) or the more

flexible 6-311++G(d,p) are frequently employed to provide a good balance between accuracy

and computational cost.[3][7]

Vibrational Analysis
Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This

calculation serves two main purposes: to confirm that the optimized structure is a true minimum

on the potential energy surface (indicated by the absence of imaginary frequencies) and to

predict the infrared (IR) and Raman spectra of the molecule.[5][6] The calculated vibrational

frequencies can be compared with experimental FT-IR and FT-Raman spectra to validate the

computational model.[7][9][10]

Electronic Properties and Reactivity Descriptors
The electronic properties of a molecule are key to understanding its reactivity. The energies of

the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital

(LUMO) are of particular importance.[11][12] The HOMO-LUMO energy gap is a measure of

the molecule's chemical stability and reactivity; a smaller gap generally indicates a more

reactive species.[8][13] From the HOMO and LUMO energies, various global reactivity

descriptors can be calculated, including:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The ability of an atom to attract electrons.
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Chemical Hardness (η): A measure of resistance to charge transfer.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the electron density distribution in a molecule. It

allows for the investigation of charge transfer interactions between filled and vacant orbitals,

which can reveal important information about intramolecular bonding and stability.[8]

Workflow for Quantum Chemical Calculations
The logical flow of a typical quantum chemical investigation of a molecule like 3,5-
Dichloropyridazine is illustrated in the following diagram.
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Computational Workflow
Define Molecular Structure

(3,5-Dichloropyridazine)

Select Computational Method
(e.g., DFT/B3LYP)

Choose Basis Set
(e.g., 6-311++G(d,p))

Perform Geometry Optimization

Vibrational Frequency Analysis

Confirm True Minimum
(No Imaginary Frequencies)

Calculate Electronic Properties
(HOMO, LUMO, etc.)

Perform NBO Analysis

Analyze and Interpret Results

Compare with Experimental Data (if available)

Click to download full resolution via product page

Computational Workflow
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Illustrative Quantitative Data
As specific computational data for 3,5-Dichloropyridazine is not readily available, the following

tables present data for a structurally similar molecule, 4,5-Dichloropyridazin-3-(2H)-one,

calculated at the B3LYP/6-31G(d,p) level of theory.[3] This data serves as a valuable proxy for

understanding the types of results that can be obtained for 3,5-Dichloropyridazine.

Table 1: Selected Optimized Geometrical Parameters for
4,5-Dichloropyridazin-3-(2H)-one[3]

Parameter Bond Length (Å) Parameter Bond Angle (°)

Cl1-C2 1.720 C4-N1-N2 -

Cl2-C3 1.738 N2-N1-C4 -

O1-C1 1.218 N1-N2-C1 -

N1-N2 1.338 N1-C4-C3 -

N1-C4 1.302 C2-C3-C4 -

N2-C1 1.401 Cl1-C2-C1 -

C1-C2 1.473 Cl2-C3-C4 -

C2-C3 1.367 O1-C1-N2 -

C3-C4 - O1-C1-C2 -

Note: A complete set of bond angles was not provided in the source material.

Table 2: Calculated Electronic Properties and Reactivity
Descriptors for 4,5-Dichloropyridazin-3-(2H)-one[3]
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Parameter Value (eV)

EHOMO -

ELUMO -

Energy Gap (ΔE) -

Ionization Potential (I) -

Electron Affinity (A) -

Electronegativity (χ) -

Chemical Hardness (η) -

Chemical Softness (S) -

Electrophilicity Index (ω) -

Note: Specific values for these parameters were not explicitly tabulated in the cited reference,

but the study indicates their calculation.

Conclusion
Quantum chemical calculations, particularly those employing Density Functional Theory,

provide a powerful and predictive framework for investigating the molecular properties of 3,5-
Dichloropyridazine. While a dedicated computational study on this specific isomer is yet to be

widely published, the established methodologies and data from closely related compounds

offer significant insights. By following the outlined computational workflow, researchers can

elucidate the geometry, vibrational spectra, electronic structure, and reactivity of 3,5-
Dichloropyridazine, thereby facilitating its application in drug discovery and materials science.

The illustrative data from a similar molecule underscores the type and quality of information

that can be generated, providing a solid foundation for future theoretical and experimental

investigations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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